1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene
Description
1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene is a substituted aromatic compound featuring a 3,5-dimethoxybenzene core with a 4-iodophenylmethoxy substituent. This structure combines electron-donating methoxy groups and a heavy halogen (iodine), which influences its electronic properties, solubility, and reactivity.
Properties
CAS No. |
644973-79-5 |
|---|---|
Molecular Formula |
C15H15IO3 |
Molecular Weight |
370.18 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methoxy]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C15H15IO3/c1-17-13-7-14(18-2)9-15(8-13)19-10-11-3-5-12(16)6-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
XHSLWCCFMYRTND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC2=CC=C(C=C2)I)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodophenol and 3,5-dimethoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-iodophenol is reacted with 3,5-dimethoxybenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of methoxy-substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated benzene derivatives.
Scientific Research Applications
1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to proteins or enzymes, while the methoxy groups can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis methods, yields, and physical properties:
Substituent Effects on Physicochemical Properties
- Halogen Influence : Iodine's large atomic radius and polarizability enhance van der Waals interactions, increasing melting points compared to lighter halogens (e.g., bromine or chlorine). For example, 1-(Bromomethyl)-3,5-dimethoxybenzene (melting point: 46–48°C) is less thermally stable than iodine-substituted analogs, which likely exhibit higher melting points due to stronger intermolecular forces.
- Electronic Effects: Methoxy groups activate the benzene ring toward electrophilic substitution, directing reactions to the para and ortho positions. The electron-withdrawing iodine in the 4-iodophenylmethoxy group may moderate this effect, altering reactivity in cross-coupling reactions compared to non-halogenated analogs .
Structural and Spectroscopic Comparisons
- Crystallography: Hirshfeld surface analysis of 1-(Bromomethyl)-3,5-dimethoxybenzene () reveals dominant H···O and H···Br interactions, which stabilize the crystal lattice.
- NMR Signatures : Methoxy protons in 3,5-dimethoxybenzene derivatives resonate at δ ~3.7–3.8 ppm, while aromatic protons appear at δ ~6.2–6.9 ppm. The iodine substituent's deshielding effect may shift adjacent protons upfield due to its electron-withdrawing nature .
Biological Activity
1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene, also known by its CAS number 644973-79-5, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of 1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene typically involves the reaction of 4-iodophenol with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is conducted under reflux conditions to yield the desired product. The molecular formula is with a molecular weight of 370.18 g/mol.
| Property | Value |
|---|---|
| CAS No. | 644973-79-5 |
| Molecular Formula | C15H15IO3 |
| Molecular Weight | 370.18 g/mol |
| IUPAC Name | 1-[(4-iodophenyl)methoxy]-3,5-dimethoxybenzene |
| InChI Key | XHSLWCCFMYRTND-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that 1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's iodophenyl group may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, in assays conducted on human leukemia cell lines, the compound showed promising results with an IC50 value indicating effective cytotoxicity at relatively low concentrations .
The biological activity of 1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene can be attributed to its ability to interact with specific molecular targets within cells. The iodophenyl group facilitates binding to proteins or enzymes involved in critical cellular processes. Additionally, the methoxy groups influence the compound's solubility and reactivity, enhancing its bioavailability .
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of iodinated compounds. The results indicated that 1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene displayed superior activity against Gram-positive bacteria compared to other tested compounds .
- Anticancer Screening : In a screening assay for anticancer activity against multiple cancer cell lines, this compound was found to induce apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
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